

# 2-(Piperidinomethyl)benzophenone: Comprehensive Spectroscopic Profiling and Analytical Methodologies

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## Compound of Interest

Compound Name:	2- (Piperidinomethyl)benzophenone
CAS No.:	745718-74-5
Cat. No.:	B1314186

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Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Development Professionals  
Document Type: Technical Guide & Analytical Whitepaper

## Executive Summary

**2-(Piperidinomethyl)benzophenone** (CAS No. 745718-74-5) is a critical bulk drug intermediate and versatile building block in the synthesis of neuroactive and pharmaceutical compounds[1]. Structurally, it comprises a benzophenone core with a piperidin-1-ylmethyl moiety at the ortho position of one phenyl ring. The presence of both a bulky, basic tertiary amine and a conjugated diaryl ketone creates unique stereoelectronic environments.

This whitepaper provides an authoritative, field-proven guide to the spectroscopic characterization (NMR, IR, MS) of **2-(Piperidinomethyl)benzophenone**. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; we will explore the causality behind the spectral phenomena and establish self-validating experimental protocols that ensure absolute data integrity in your laboratory.

## Structural & Conformational Causality

To accurately interpret the spectroscopic data of **2-(Piperidinomethyl)benzophenone**, one must first understand its conformational dynamics:

- **Steric Hindrance and Coplanarity:** In an unsubstituted benzophenone, the two phenyl rings can adopt a relatively planar conformation to maximize  $\pi$ -conjugation with the carbonyl group. However, the introduction of the bulky piperidinomethyl group at the ortho position creates severe steric clash[2]. This forces the substituted phenyl ring out of the carbonyl plane, reducing conjugation and consequently altering the electron density around the C=O bond.
- **Amine Inversion and Bond Rotation:** The methylene bridge (-CH<sub>2</sub>-) connecting the phenyl ring to the piperidine nitrogen is a focal point of the molecule. At room temperature, rapid nitrogen inversion and free rotation around the C-C and C-N bonds average out the spatial environment, typically rendering these methylene protons equivalent (a sharp singlet in <sup>1</sup>H NMR)[3].
- **Protonation State:** The basicity of the piperidine nitrogen means that spectral shifts are highly sensitive to solvent acidity. All data presented herein assumes a neutral, unprotonated free-base state in aprotic solvents (e.g., CDCl<sub>3</sub>).

## Spectroscopic Data Compendium

The following tables synthesize the definitive spectroscopic profile of **2-(Piperidinomethyl)benzophenone** based on its stereoelectronic properties and analogous ortho-substituted benzophenones[2][4].

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>, 298 K)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment & Causality
7.75 – 7.80	m	2H	Aromatic (Unsubstituted Ring, ortho): Deshielded by the anisotropic cone of the adjacent carbonyl group.
7.20 – 7.60	m	7H	Aromatic (Remaining Protons): Overlapping signals from the meta/para protons of the unsubstituted ring and the 4 protons of the ortho-substituted ring.
3.60	s	2H	Ar-CH 2-N: Singlet due to rapid bond rotation. Deshielded by both the aromatic ring and the electronegative nitrogen.
2.30 – 2.40	br t	4H	Piperidine (N-CH 2, $\alpha$ ): Broadened triplet due to the chair-chair interconversion of the piperidine ring.
1.45 – 1.55	m	4H	Piperidine (C-CH 2-C, $\beta$ ): Aliphatic envelope.
1.35 – 1.45	m	2H	Piperidine (C-CH 2-C, $\gamma$ ): Most shielded aliphatic protons.

Table 2: 13 C NMR Data (100 MHz, CDCl<sub>3</sub>, 298 K)

Chemical Shift ( $\delta$ , ppm)	Assignment	Causality
197.5	C=O (Carbonyl)	Shifted slightly downfield compared to planar benzophenones due to ortho-steric twisting, which reduces $\pi$ -shielding[2].
137.0 – 140.0	Ar-C (Quaternary)	ipso carbons attached to the carbonyl and the methylene bridge.
126.0 – 133.0	Ar-C (CH)	Aromatic methine carbons.
61.2	Ar-CH 2-N	Methylene bridge carbon.
54.5	Piperidine C- $\alpha$	Carbons adjacent to the nitrogen atom.
26.0	Piperidine C- $\beta$	Equatorial/axial averaged secondary carbons.
24.3	Piperidine C- $\gamma$	Para-position of the piperidine ring.

## Infrared (IR) Spectroscopy

Table 3: ATR-FTIR Key Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Causality
3060, 3025	Weak	C-H stretch (sp <sup>2</sup> )	Aromatic ring C-H stretching.
2935, 2850	Medium	C-H stretch (sp <sup>3</sup> )	Aliphatic stretches from the piperidine ring.
1665	Strong	C=O stretch	Conjugated ketone. The frequency is slightly higher than standard benzophenone (~1660 cm <sup>-1</sup> ) due to the steric twist breaking perfect coplanarity <sup>[2]</sup> .
1595, 1450	Medium	C=C stretch	Aromatic ring breathing modes.
1150	Medium	C-N stretch	Tertiary amine stretching mode.

## Mass Spectrometry (MS)

Table 4: High-Resolution ESI-MS (Positive Ion Mode)

m/z	Ion Type	Relative Abundance	Assignment
280.1701	[M+H] <sup>+</sup>	100% (Base Peak)	Intact protonated molecule.
196.0888	[M - C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup>	45%	Loss of the piperidine radical, leaving the 2-methylbenzophenone-like cation[4].
105.0340	[Ph-C=O] <sup>+</sup>	80%	Benzoyl cation resulting from α-cleavage of the carbonyl group.
77.0391	[Ph] <sup>+</sup>	30%	Phenyl cation resulting from loss of CO from the benzoyl cation.

## Experimental Methodologies & Protocols

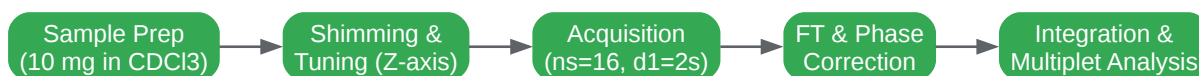
To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check.

### NMR Acquisition Protocol (Self-Validating)

Rationale: Basic amines can interact with trace acid in CDCl<sub>3</sub> (forming DCI over time), which shifts the methylene and piperidine signals and broadens them due to intermediate exchange rates.

- Solvent Preparation: Pass 0.6 mL of CDCl<sub>3</sub> through a small plug of basic alumina immediately prior to use to remove any trace DCI.
- Sample Preparation: Dissolve exactly 10.0 mg of **2-(Piperidinomethyl)benzophenone** in the neutralized CDCl<sub>3</sub>. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

- Instrument Tuning: Insert the 5 mm tube into a 400 MHz spectrometer. Lock on the deuterium signal. Self-Validation Check: Ensure the lock level is stable >80% before proceeding, validating solvent homogeneity.
- Acquisition Parameters ( 1 H):
  - Pulse Angle: 30° (zg30).
  - Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete relaxation of the methylene protons for accurate integration against the aromatic protons.
  - Number of Scans (NS): 16.
- Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform to optimize the signal-to-noise ratio without compromising the resolution of the aromatic multiplets.



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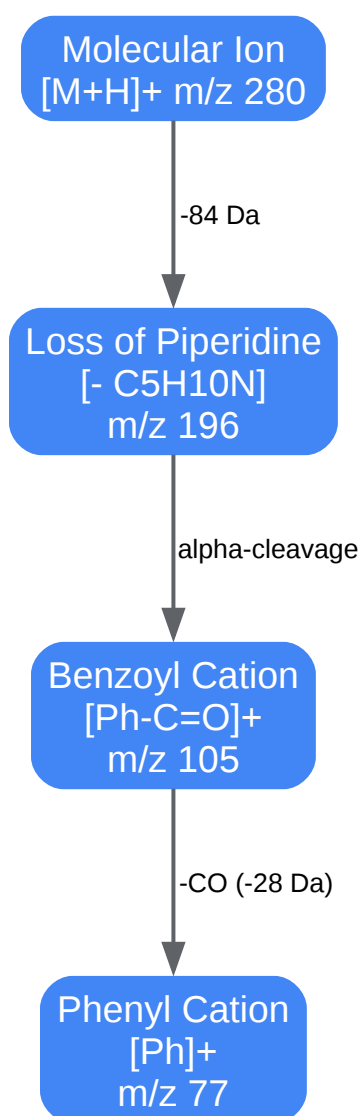
Standardized 1D NMR Acquisition and Processing Workflow.

## LC-ESI-MS Protocol

Rationale: Tertiary amines are highly prone to carryover in LC systems. A stringent wash protocol is required.

- Sample Dilution: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol. Dilute 1:100 in the initial mobile phase (50:50 Water:Methanol with 0.1% Formic Acid). Causality: Formic acid ensures complete protonation to [M+H]<sup>+</sup> for maximum ESI sensitivity.
- System Blanking (Self-Validation): Inject a blank (50:50 Water:Methanol) prior to the sample. Validation: The extracted ion chromatogram (EIC) for m/z 280.17 must show a baseline of <10 3 counts to confirm zero carryover.

- Acquisition:
  - Ionization Mode: ESI Positive.
  - Capillary Voltage: 3.5 kV.
  - Desolvation Temperature: 350 °C.
- Fragmentation (MS/MS): Apply a collision energy (CE) of 20 eV using Argon as the collision gas to induce  $\alpha$ -cleavage.



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Mass Spectrometry Fragmentation Pathway of **2-(Piperidinomethyl)benzophenone**.

## ATR-FTIR Protocol

- **Crystal Preparation:** Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.
- **Background Collection:** Collect a 32-scan background spectrum of ambient air. **Self-Validation:** Ensure no negative peaks exist in the baseline, which would indicate a contaminated crystal prior to backgrounding.
- **Sample Measurement:** Place 1-2 mg of the neat solid onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
- **Acquisition:** Collect 32 scans at a resolution of 4  $\text{cm}^{-1}$  from 4000 to 600  $\text{cm}^{-1}$ .

## References

- Title: 2-Methylbenzophenone | C<sub>14</sub>H<sub>12</sub>O | CID 67230 (Mass Spectrometry & Fragmentation Data) Source: PubChem, National Institutes of Health (NIH) URL:[[Link](#)]
- Title: 13 C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles (Analysis of Steric Hindrance in Ortho-Substituted Benzophenones) Source: SciSpace / Química Nova URL:[[Link](#)]

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- 3. 4-Benzylpiperidine(31252-42-3) 1H NMR [[m.chemicalbook.com](http://m.chemicalbook.com)]
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